molecular formula C9H7NO2 B156225 3-Aminocoumarin CAS No. 1635-31-0

3-Aminocoumarin

Cat. No. B156225
CAS RN: 1635-31-0
M. Wt: 161.16 g/mol
InChI Key: QWZHDKGQKYEBKK-UHFFFAOYSA-N
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Description

3-Aminocoumarin and its derivatives are compounds that have garnered significant interest due to their diverse pharmacological activities and remarkable photochemical properties. These compounds are part of the coumarin family, which are naturally occurring in plants and are recognized by their unique 2H-chromen-2-one motif .

Synthesis Analysis

Several methods have been developed for the synthesis of 3-aminocoumarins. A rapid and efficient synthesis can be achieved from ynamides, either in a single step or a two-step sequence involving C-N cross-coupling, using Brønsted or Lewis acid as a promoter . Another approach involves a platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction of tertiary amines with substituted salicylaldehydes . Additionally, palladium-catalyzed Buchwald–Hartwig coupling reactions have been employed for the synthesis of 3-(N-substituted) aminocoumarins and 3-(heteroaryl)aminocoumarins . Large scale synthesis of 3-aminocoumarins has also been reported from 3-acetamidocoumarins using sulfuric acid and subsequent bromination . Ethyl N-2-hydroxyarylideneglycinates have been used as precursors for substituted 3-aminocoumarins through a thermal conversion reaction . Moreover, solvent-free conditions have been utilized for the synthesis of specific substituted 3-aminocoumarins, such as 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin .

Molecular Structure Analysis

The molecular structures of 3-aminocoumarin derivatives have been characterized using various spectroscopic methods. For instance, metal complexes derived from 3-aminocoumarin have been studied, revealing octahedral structures for the complexes with different metal ions . The stability of these complexes has been theoretically investigated using Density Functional Theory, indicating that the copper complex is the most stable .

Chemical Reactions Analysis

3-Aminocoumarins can undergo various chemical reactions, including the formation of metal complexes with Cr(III), Ni(II), and Cu(II), which have been shown to possess antimicrobial and antioxidant activities . The reactivity of 3-aminocoumarins allows for further functionalization, such as acylation to produce derivatives with potential applications in fluorescent polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminocoumarins and their derivatives are influenced by their molecular structure and the substituents present. For example, the metal complexes of 3-aminocoumarin have been found to exhibit significant antimicrobial and antioxidant activities, with the copper complex being the most stable . The synthesized derivatives have been characterized by FT-IR, MS, and 1H NMR, confirming their potential for various applications .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

3-Aminocoumarin has been explored for its potential in antimicrobial and antioxidant applications. For instance, metal complexes derived from 3-Aminocoumarin have shown significant activities against selected microbial organisms and possess encouraging antioxidant activities. This was demonstrated through studies involving Cr(III), Ni(II), and Cu(II) complexes of 3-Aminocoumarin, revealing their potential in combating microbial infections and oxidative stress-related conditions (Kadhum et al., 2011).

Molecular Structure and Spectral Investigations

The molecular structure and spectral properties of 3-Aminocoumarin have been thoroughly investigated, providing valuable insights for its scientific applications. Detailed conformational analysis and vibrational frequency calculations have contributed to a better understanding of its chemical behavior, which is crucial for its application in various scientific fields (Dereli, 2016).

Synthesis of Derivatives for Biological Potency

Synthetic approaches to create biologically potent derivatives of 3-Aminocoumarin have been explored. This includes the synthesis of new 3-(heteroaryl)aminocoumarin derivatives, which have potential as active drug candidates, indicating the versatility of 3-Aminocoumarin in medicinal chemistry (Das et al., 2010).

Tyrosinase Inhibition

3-Aminocoumarin derivatives have been synthesized and evaluated as tyrosinase inhibitors. These compounds, due to their structural similarity to tyrosine, have potential applications in addressing conditions related to enzyme dysregulation (Matos et al., 2012).

Antibiotic Production

3-Aminocoumarin has been utilized in the production of aminocoumarin antibiotics, which are potent inhibitors of DNA gyrase. The biosynthetic gene clusters of these antibiotics have been studied, leading to the production of new aminocoumarins with potential as antibiotics (Li & Heide, 2005).

Antioxidant Activity and Protein Glycation

The antioxidant activity and protective role of synthetic aminocoumarins in protein glycation have been investigated. This research suggests that aminocoumarins might have therapeutic potential in managing diabetic complications (Aminjafari et al., 2016).

Bioenergetic Transformation in Ethanol Production

3-Aminocoumarin has been assessed for its role in enhancing the yield of ethanol from molasses pollutant by Saccharomyces cerevisiae, demonstrating its potential in bioenergy production (Ranjan, 2019).

Safety And Hazards

3-Aminocoumarin is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The synthesis of 3-aminocoumarins and their synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds . Future research may focus on different synthetic methodologies for the synthesis of 3-aminocoumarin derivatives and their biological evaluation .

properties

IUPAC Name

3-aminochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZHDKGQKYEBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167603
Record name 3-Amino-2-benzopyrone
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocoumarin

CAS RN

1635-31-0
Record name 3-Aminocoumarin
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Record name 3-Aminocoumarin
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Record name 3-Amino-2-benzopyrone
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Record name 3-amino-2-benzopyrone
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Record name 3-AMINOCOUMARIN
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Synthesis routes and methods I

Procedure details

241 mg 3-carboxy-6-chloro-7-hydroxy coumarin (1 mmol) dissolved in the mixture of 5 ml THF and 5 ml DMF was added 200 ul diisopropylethylamine (DIEA, 1.1 mmol) and 330 mg O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate (TSTU, 1.1 mmol). After stirring at room temperature for 20 minutes under nitrogen atmosphere, the reaction mixture was added 400 ul of DIEA and 460 ul benzyl chloromethyl ether (BOM-Cl) and stirred for another 2 hours at room temperature. The resulted mixture was then pulled high vacuum for 2 hours and 1 ml THF, 480 ul 2-dimethyaminoethylamine was added into the solution afterwards. After the reaction mixture was allowed to react at room temperature for 1 hour, the crude product was pulled high vacuum again overnight and purified on a silica gel column (chloroform: methanol=95:5 as eluent). 190 mg colorless solid was obtained as product, 44% yield. 1H NMR (CDCl3, ppm): 2.32 (d, 6H), 2.56 (t, 2H), 2.16 (t, 2H), 4.76 (s, 2H), 5.46 (s, 2H), 7.33 (m, 7H), 7.68 (s, 1H), 8.76 (s, 1H). MS: C22H23O5N2Cl, 430.3 calculated; 431.2 (M+1) found.
Quantity
480 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Three
[Compound]
Name
O-(N-succinium)-N,N,N′,N′-tetramethyl uronium tetrafluoroborate
Quantity
330 mg
Type
reactant
Reaction Step Three
Name
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
460 μL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

Coumarin (0.3775 g, 2.583 mmol), 2.0 equimolar of n-hexylamine (0.5324 g, 5.261 mmol) and 0.1 equimolar of DBU (0.0418 g, 0.275 mmol) were added and mixed in bulk. The mixture was reacted in an oven and kept at 50° C. for 10 days. The resultant crude mixture was separated by preparative Thin Layer Chromatography (TLC) (eluent: ethylacetate/n-hexane=1/4 (vol./vol.)) to give corresponding coumarin monoamine (1:2) adduct (0.8287 g, 2.378 mmol, yield=92%).
Quantity
0.3775 g
Type
reactant
Reaction Step One
Quantity
0.5324 g
Type
reactant
Reaction Step One
Name
Quantity
0.0418 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
519
Citations
FW Linch - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… In its reactions, 3-aminocoumarin behaves as though it … In the case of 3-aminocoumarin the carbon atoms of the side-… compound from 7-bromo-3-aminocoumarin was prepared, as the …
Number of citations: 24 pubs.rsc.org
AAH Kadhum, AB Mohamad, AA Al-Amiery, MS Takriff - Molecules, 2011 - mdpi.com
3-Aminocoumarin (L) has been synthesized and used as a ligand for the formation of Cr(III), Ni(II), and Cu(II) complexes. The chemical structures were characterized using different …
Number of citations: 121 www.mdpi.com
P Patra, S Manna, S Patra, K Samanta - Monatshefte für Chemie …, 2023 - Springer
… The objective of this present review was to focus on different synthetic methodologies, for the synthesis of 3-aminocoumarin derivatives and their biological evaluation and fluorescence …
Number of citations: 1 link.springer.com
Ö Dereli - Optics and Spectroscopy, 2016 - Springer
… Kadhum et al. stated in literature that “3-Aminocoumarin … 3-Aminocoumarin (3AC) is one of important coumarin derivatives. Although coumarin derivatives and 3-Aminocoumarin have …
Number of citations: 18 link.springer.com
R Sharma, SS Soman - Pharmanest, 2015 - researchgate.net
… In conclusion, as predicted from the in silico studies, 3-aminocoumarin derivative 7a was the most potent DPP-IV enzyme inhibitor with an IC50 of 3.16 µM. Further work on development …
Number of citations: 5 www.researchgate.net
N Khunnawutmanotham… - Beilstein Journal of …, 2018 - beilstein-journals.org
… Herein, we report our progress on the synthesis, biological evaluation, and molecular docking of 3-aminocoumarin linked with the benzylpyridinium moiety through an amide bond. …
Number of citations: 8 www.beilstein-journals.org
C Shin, Y Nakajima, T Haga, Y Sato - … of the Chemical Society of Japan, 1986 - journal.csj.jp
… 30% yield not accompanied by the corresponding 3-aminocoumarin derivative 3f. On the other … 3-benzylidene-PDO (2h) and 3-aminocoumarin derivatives 3h in a 43 and a 21% yields, …
Number of citations: 13 www.journal.csj.jp
A Al-Amiery - 2017 - preprints.org
Corrosion inhibitors are the natural or synthetic compounds that have the ability to inhibit the average of corrosion and reduce the damage of the mild steel. Enormous organic inhibitors …
Number of citations: 11 www.preprints.org
MJ Matos, S Vilar, S Kachler, M Celeiro… - Bioorganic …, 2015 - Elsevier
… Coumarins 1–8 were prepared starting from 3-aminocoumarin or from 3-amino-4-hydroxycoumarin, which were synthesized as previously described [13], [15]. The 3-amino-4-…
Number of citations: 10 www.sciencedirect.com
LM Ryzhenko, AD Shebaldova, LK Kulikova… - Pharmaceutical …, 1981 - Springer
Complex (I) was obtained by reaction of 3-P2~ C with K2PtCI~ in aqueous solution, for the synthesis of (VII), an alcoholic solution of 3-AMC and a hydrochloric acid solution (i N) of …
Number of citations: 3 link.springer.com

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